An In-depth Technical Guide to 4-Benzoylisoquinoline: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Benzoylisoquinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylisoquinoline, systematically known as isoquinolin-4-yl(phenyl)methanone, is a heterocyclic aromatic ketone that has garnered interest within the scientific community. Its rigid isoquinoline core, coupled with the benzoyl substituent, presents a unique scaffold for the design of novel bioactive molecules. The isoquinoline moiety is a common feature in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 4-benzoylisoquinoline, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The structural framework of 4-benzoylisoquinoline is characterized by a benzoyl group attached to the C4 position of the isoquinoline ring system. This arrangement results in a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological interactions.
Molecular Structure:
Figure 1: Chemical structure of 4-Benzoylisoquinoline.
Physicochemical Properties:
A comprehensive table summarizing the key physicochemical properties of 4-benzoylisoquinoline is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | isoquinolin-4-yl(phenyl)methanone | - |
| CAS Number | 20335-71-1 | [2] |
| Molecular Formula | C₁₆H₁₁NO | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | Pale yellow to yellow solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. Sparingly soluble in water. | [3] |
Synthesis of 4-Benzoylisoquinoline
Conceptual Synthetic Workflow:
A potential synthetic route could involve the direct acylation of isoquinoline at the C4 position. However, direct electrophilic substitution on the pyridine ring of isoquinoline is often challenging and can lead to a mixture of products. A more controlled synthesis might involve the use of a pre-functionalized isoquinoline derivative.
Figure 2: Conceptual workflow for the synthesis of 4-Benzoylisoquinoline.
Step-by-Step Experimental Protocol (Hypothetical):
This protocol is a conceptualization based on general organic synthesis principles and has not been experimentally validated from the available search results.
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Reaction Setup: To a solution of a suitable 4-substituted isoquinoline precursor (e.g., 4-bromo-isoquinoline, for subsequent cross-coupling) in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.
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Acylation: Slowly add benzoyl chloride to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-benzoylisoquinoline.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the isoquinoline and benzoyl rings. The protons on the isoquinoline ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effect of the benzoyl group. The protons of the phenyl ring of the benzoyl group will also resonate in the aromatic region.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-benzoylisoquinoline (233.26 g/mol ). Fragmentation patterns may involve the loss of the phenyl or benzoyl group.
Applications in Drug Discovery and Research
The isoquinoline scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[5] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]
The introduction of a benzoyl group at the 4-position of the isoquinoline ring system can significantly influence its biological activity. The ketone functionality can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the phenyl ring provides a site for further functionalization to modulate physicochemical properties and explore structure-activity relationships (SAR).
While specific biological studies on 4-benzoylisoquinoline are limited in the public literature, research on related isoquinoline-containing compounds suggests potential avenues for investigation:
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Anticancer Activity: Many isoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] The rigid, planar structure of 4-benzoylisoquinoline could allow for intercalation with DNA or interaction with key enzymatic targets involved in cell proliferation.
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Enzyme Inhibition: The ketone moiety and the aromatic system could serve as key binding elements for various enzymes. For instance, derivatives of isoquinoline have been explored as inhibitors of kinases and other enzymes implicated in disease pathways.
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CNS Activity: The isoquinoline core is present in many centrally acting natural products. The lipophilic nature of 4-benzoylisoquinoline may allow it to cross the blood-brain barrier, making it a candidate for investigating neurological effects.
Safety and Handling
As with any chemical compound, 4-benzoylisoquinoline should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.
Conclusion
4-Benzoylisoquinoline represents an intriguing molecular scaffold with potential for exploration in medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies. The presence of both the isoquinoline core and a reactive benzoyl group offers numerous possibilities for derivatization and the development of novel compounds with tailored properties. Further investigation into the biological activities of 4-benzoylisoquinoline and its analogues is warranted to fully elucidate its therapeutic potential.
References
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Appchem. Isoquinolin-4-yl(phenyl)methanone | 20335-71-1. Available from: [Link]
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LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC - NIH. Available from: [Link]
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Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic ... - PubMed. Available from: [Link]
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Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available from: [Link]
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Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
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View of Evaluation of Cytotoxicity of 2-(4-phenylthiazol-2-yl) benzo[de]isoquinoline-1,3-dione Derivatives - Frontiers in Health Informatics. Available from: [Link]
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Isoquinoline - Wikipedia. Available from: [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available from: [Link]
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Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available from: [Link]
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ISOQUINOLINE - Ataman Kimya. Available from: [Link]
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(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. Available from: [Link]
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Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC. Available from: [Link]
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3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]
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